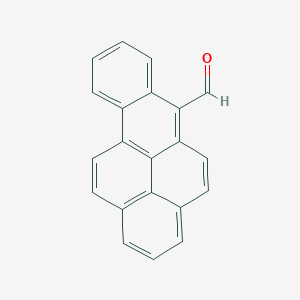
BENZO(a)PYRENE-6-CARBOXALDEHYDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZO(a)PYRENE-6-CARBOXALDEHYDE is a useful research compound. Its molecular formula is C21H12O and its molecular weight is 280.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Table 1: Synthesis Methods of Benzo(a)pyrene-6-carboxaldehyde
| Method | Description | Reference |
|---|---|---|
| Carbonation | 6-Lithiobenzo(a)pyrene was carbonated to produce benzo(a)pyrene-6-carboxylic acid. | |
| N-halogenosuccinimides | Used for preparing 6-substituted derivatives. |
Carcinogenicity Studies
This compound is primarily studied for its role in carcinogenesis. Research indicates that it can induce tumors in various animal models, particularly through skin application and oral administration. For instance, studies have shown that topical application leads to the development of squamous cell carcinomas in mice .
Table 2: Tumor Induction Studies with Benzo(a)pyrene Derivatives
Environmental Impact Studies
This compound is also significant in environmental chemistry, particularly regarding its degradation and toxicity in ecosystems. Recent studies focus on its catalytic degradation using manganese-based catalysts, which offer a promising method for reducing environmental contamination .
Table 3: Environmental Degradation Studies
| Catalyst Used | Degradation Product | Findings | Reference |
|---|---|---|---|
| Mn-corrolazine | Hydroxybenzo(a)pyrene | Effective degradation under electric field regulation |
Smoked Fish Analysis
A case study analyzing benzo(a)pyrene levels in smoked fish highlighted the compound's presence as a contaminant, emphasizing the need for monitoring PAHs in food products . The study utilized gas chromatography-mass spectrometry to quantify levels of benzo(a)pyrene and its derivatives, including this compound.
Colon Carcinogenesis Acceleration
Another significant study demonstrated that dietary factors could accelerate colon carcinogenesis induced by benzo(a)pyrene, illustrating the compound's role in promoting cancer development under specific conditions . This research underscores the importance of understanding dietary interactions with carcinogenic compounds.
Propriétés
Numéro CAS |
13312-42-0 |
|---|---|
Formule moléculaire |
C21H12O |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
benzo[b]pyrene-6-carbaldehyde |
InChI |
InChI=1S/C21H12O/c22-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-12H |
Clé InChI |
JYHGZHPGIQQNJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2C=O)C=CC5=CC=CC(=C54)C=C3 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C2C=O)C=CC5=CC=CC(=C54)C=C3 |
Key on ui other cas no. |
13312-42-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















